

Application Note: Measuring Galactose Elimination Capacity (GEC) Using Stable Isotopes

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: [6-¹³Cgal]Lactose Monohydrate

Cat. No.: B1161227

[Get Quote](#)

Introduction & Scientific Rationale

The Shift from Clearance to Capacity

In drug development and hepatology, standard liver function tests (ALT, AST, Bilirubin) represent static markers of injury, not dynamic function. While clearance tests (like Indocyanine Green - ICG) are popular, they are heavily dependent on hepatic blood flow.

Galactose Elimination Capacity (GEC) is distinct because it measures the cytosolic metabolic capacity of the liver. At sufficiently high concentrations, the rate-limiting phosphorylation of galactose by galactokinase (GALK) follows zero-order kinetics (

). Therefore, GEC is a flow-independent proxy for functional hepatic mass, making it the "gold standard" for assessing cirrhosis severity, partial hepatectomy recovery, and drug-induced hepatotoxicity.

The Stable Isotope Advantage

Historically, GEC was measured using colorimetric enzymatic assays or radioactive tracers (

C). The modern standard utilizes Stable Isotopes (

C and Deuterium), offering two distinct advantages:

- Safety: Non-radioactive, allowing longitudinal studies in pediatric and pregnant populations.

- Specificity: Mass spectrometry (LC-MS/MS) and Isotope Ratio Mass Spectrometry (IRMS) eliminate interference from endogenous glucose or other hexoses.

Physiological Mechanism: The Leloir Pathway[1][2]

To interpret GEC data, one must understand the metabolic fate of the tracer. Galactose is metabolized almost exclusively in the liver via the Leloir pathway.

Pathway Logic[2]

- Uptake: Galactose enters the hepatocyte via GLUT2 (independent of insulin).
- Phosphorylation (The Critical Step): Galactokinase (GALK) phosphorylates Galactose to Galactose-1-Phosphate.[1][2][3] Note: At high substrate concentrations (loading dose), this step becomes rate-limiting, defining the "Capacity" ().
- Conversion: Galactose-1-Phosphate Uridyltransferase (GALT) converts it to UDP-Galactose. [1][2]
- Oxidation: Eventually enters glycolysis/TCA cycle, releasing CO



[Click to download full resolution via product page](#)

Figure 1: The Leloir Pathway.[1][4] The phosphorylation step by Galactokinase (Red Arrow) determines the elimination capacity when the system is saturated.

Protocol A: Systemic GEC (The "Gold Standard" Saturation Test)

Objective: Measure absolute functional liver mass (). Tracer: D-Galactose (non-labeled carrier) + D-Galactose-[1-C] or D-Galactose-d (Deuterated). Method: Intravenous (IV) Bolus.

Experimental Design

To measure capacity, we must saturate the enzyme. A trace dose is insufficient; a loading dose is required.

Reagents:

- Carrier: 500 mg/kg body weight of D-Galactose (20-30% solution in sterile saline).
- Tracer: 5 mg/kg of [1-C]-Galactose (mixed into the carrier solution).

Step-by-Step Workflow

- Subject Preparation: Overnight fast (8 hours). Insert two peripheral venous catheters (one for dosing, one for sampling on the opposite arm).
- Baseline Sampling (): Collect 2 mL blood (plasma separation) and one breath sample (if using C).
- Infusion (to min): Infuse the Galactose cocktail over 5 minutes. Flush line with saline.
- Equilibration Phase (to

min): Allow rapid distribution. Do not sample.

- Elimination Phase Sampling (

to

min):

- Collect blood samples at 20, 30, 40, 50, and 60 minutes.
- Critical: Precise timing is essential as we are calculating the slope of elimination.

- Urine Collection: Collect all urine passed from

to

min to correct for renal excretion.

Analytical Method (LC-MS/MS)

- Matrix: Plasma (deproteinized with methanol/acetonitrile).
- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (Galactose is highly polar).
- Ionization: ESI Negative mode.
- Transitions: Monitor MRM for Galactose and
C-Galactose.

Protocol B: C-Galactose Breath Test (Metabolic Function)

Objective: Non-invasive assessment of dynamic liver function (Oxidation Rate). Tracer: D-Galactose-[1-

C]. Method: Oral Administration.[5][6]

Experimental Design

This test measures the rate of metabolism rather than total capacity, but it correlates strongly with GEC and is less invasive.

Reagents:

- Dose: 500 mg of [1-C]-Galactose (dissolved in 200 mL water).
- Note: Some protocols add a carrier load (e.g., 10g unlabeled galactose) to stress the pathway, but "trace" breath tests are common for sensitive detection of dysfunction.

Step-by-Step Workflow

- Basal Collection: Patient exhales into breath collection bags (duplicate) to establish baseline

CO

/

CO

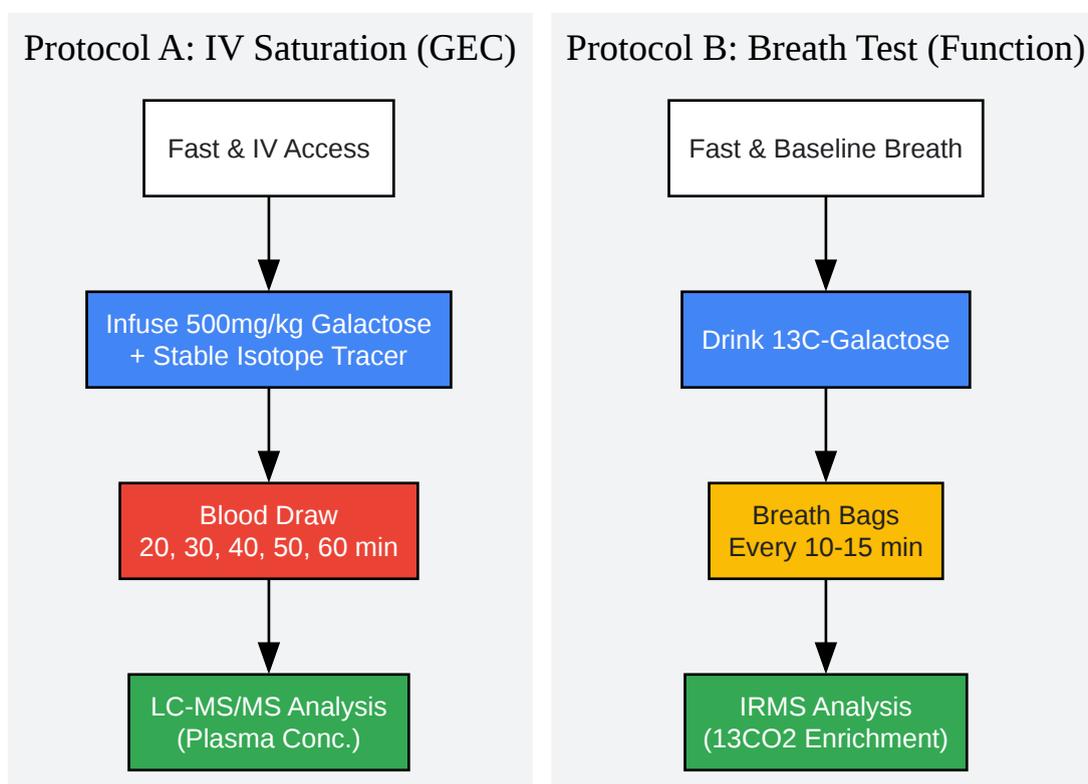
ratio.

- Dosing: Patient drinks the tracer solution within 2 minutes.
- Serial Sampling: Collect breath samples at:
 - 10, 20, 30, 40, 50, 60, 90, 120 minutes post-ingestion.

- Analysis: Measure

CO

enrichment using Isotope Ratio Mass Spectrometry (IRMS) or Infrared Spectroscopy (IRIS).



[Click to download full resolution via product page](#)

Figure 2: Comparative workflows for the IV Saturation GEC (Capacity) and Oral Breath Test (Function).

Data Analysis & Calculations

Calculation A: Systemic GEC (IV Method)

The GEC is calculated based on the Tygstrup method, modified for stable isotopes. Since the dose is saturating, the elimination curve (concentration vs. time) is linear (Zero-Order Kinetics), not exponential.

Equation:

[7]

Where:

- : Total Dose administered (mmol).

- : Amount excreted in urine (mmol) (usually negligible in healthy livers but critical in pathology).
- : The "time equivalent" intercept. This is obtained by back-extrapolating the linear regression of the plasma concentration curve (from 20-60 min) to the initial concentration.
- : An empirical correction factor (minutes) for non-uniform distribution.

Simplified Slope Method:

- Slope of the linear regression of plasma concentration.
- : Volume of distribution (typically 20-25% of body weight).

Calculation B: Breath Test Parameters

Results are expressed as Delta Over Baseline (DOB) and Percent Dose Recovered (PDR).

1. Delta Over Baseline (DOB):

(Units: per mil, ‰)

2. Percent Dose Recovered per Hour (PDR):

- : Estimated as

- : Purity of the isotope.

3. Cumulative PDR (cPDR): Trapezoidal integration of PDR over time (e.g., cPDR at 120 min).

- Interpretation: A cPDR

< 5% typically indicates severe liver dysfunction (e.g., Cirrhosis Child-Pugh C).

Summary of Key Parameters

Feature	IV Saturation GEC	C-Galactose Breath Test
Primary Measure	Functional Mass ()	Metabolic Rate / Oxidation
Kinetics	Zero-Order (Saturation)	First-Order (usually)
Invasiveness	High (IV + Multiple Blood Draws)	Low (Oral + Breath)
Clinical Utility	Pre-op Hepatectomy, Drug Safety	Cirrhosis Staging, Outpatient Monitoring
Correction	Requires Urine correction	Requires BSA estimation

References

- Tygstrup, N. (1966). Determination of the hepatic galactose elimination capacity after a single intravenous injection in man. *Acta Physiologica Scandinavica*, 66(2), 163-175. [Link](#)
- Braden, B., et al. (1995).[8] The [13C]acetate breath test accurately reflects gastric emptying of liquids in both liquid and semisolid test meals. *Gastroenterology*, 108(4), 1048-1055. (Foundational for 13C methodology). [Link](#)
- Armuzzi, A., et al. (2000). Non-invasive assessment of hepatic function by the 13C-galactose breath test.[3][5][9] *Digestive and Liver Disease*, 32(9), 784-788.
- Schuppan, D., & Afdhal, N. H. (2008). Liver cirrhosis.[10][9][11] *The Lancet*, 371(9615), 838-851. (Context for GEC in cirrhosis). [Link](#)
- Berry, G. T., et al. (2004). The use of 13C-galactose breath testing to discern the pathophysiologic basis of galactosemia.[12] *Journal of Inherited Metabolic Disease*. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Leloir pathway - Wikipedia [en.wikipedia.org]
- 2. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Dynamic carbon 13 breath tests for the study of liver function and gastric emptying - PMC [pubmed.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
- 5. The 1-13 C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 1-13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pubmed.ncbi.nlm.nih.gov]
- 7. Age-dependency of galactose elimination capacity in healthy children and children with chronic liver disease - PMC [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. The utility of the 13C-galactose breath test as a measure of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography - PMC [pubmed.ncbi.nlm.nih.gov]
- 11. The galactose elimination capacity test to monitor liver disease course in patients with Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Measuring Galactose Elimination Capacity (GEC) Using Stable Isotopes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1161227#measuring-galactose-elimination-capacity-using-stable-isotopes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com